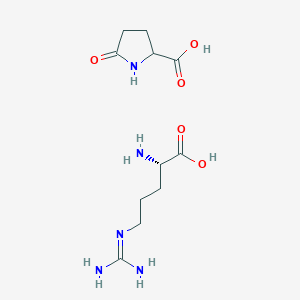

Arginine pyroglutamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arginine pyroglutamate, also known as this compound, is a useful research compound. Its molecular formula is C11H21N5O5 and its molecular weight is 303.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Formation Mechanisms of Pyroglutamate Residues in Arginine Pyroglutamate

This compound (Arg-pGlu) is a salt formed between L-arginine and pyroglutamic acid (pGlu). Its chemical reactivity is closely tied to the cyclization of N-terminal glutamine (Gln) or glutamate (Glu) residues into pGlu, a process observed in peptides and proteins.

Nonenzymatic Cyclization and Deammoniation

-

Phosphate-Catalyzed Mechanism : Computational studies reveal that inorganic phosphate (H₂PO₄⁻) accelerates pyroglutamylation via a two-step mechanism:

-

Activation Energy : The rate-determining step (deammoniation) has an activation energy of 83.8 kJ/mol , lower than typical nonenzymatic amino acid modifications (90–120 kJ/mol), indicating efficient catalysis by phosphate .

Enzymatic Pathways

Pyroglutamic acid can also form via enzymatic cleavage of gamma-glutamyl peptides:

Synthetic Routes from Pyroglutamic Acid

Optically active β-arginine derivatives, precursors to Arg-pGlu, are synthesized via:

-

Nitrile Hydration : Pt-catalyzed hydration of nitriles to form active amides.

-

Coupling Reactions : Active amides are converted to β-arginine and Boc-protected Arg-Val-OMe with yields >70% .

pH-Dependent Degradation

Arg-pGlu exhibits pH-sensitive stability:

Structural Influences on Reactivity

-

Protein Conformation : In monoclonal antibodies, N-terminal Glu-to-pGlu conversion rates vary by polypeptide chain. Denaturation eliminates rate differences, implicating structural flexibility in reactivity .

-

In Vivo Conversion : Human studies show Arg-pGlu formation in vivo mirrors in vitro rates (~0.01–0.03 day⁻¹), confirming nonenzymatic mechanisms dominate .

Comparative Analysis of Reaction Pathways

| Parameter | Nonenzymatic (Phosphate) | Enzymatic (Gamma-Glutamylcyclotransferase) |

|---|---|---|

| Catalyst | H₂PO₄⁻ | Gamma-glutamylcyclotransferase |

| Rate (k) | 0.15–0.20 h⁻¹ (pH 7.0) | 0.8–1.2 min⁻¹ (pH 7.4) |

| Activation Energy | 83.8 kJ/mol | Not reported |

| Biological Relevance | Dominant in extracellular environments | Intracellular glutathione metabolism |

Key Research Findings

-

Phosphate Efficiency : H₂PO₄⁻ reduces reaction activation energy by 30% compared to water-catalyzed pathways, enabling rapid pGlu formation .

-

Denaturation Effects : Urea (6 M) increases Glu-to-pGlu conversion rates 3-fold, highlighting structural constraints in native proteins .

-

Synthetic Utility : Nitrile intermediates enable high-yield (>70%) Arg-pGlu synthesis, bypassing traditional carboxyl activation methods .

This synthesis of mechanistic and stability data underscores Arg-pGlu’s role in biochemical modifications and informs its applications in pharmaceuticals and biotechnology.

Propriétés

Numéro CAS |

64855-91-0 |

|---|---|

Formule moléculaire |

C11H21N5O5 |

Poids moléculaire |

303.32 g/mol |

Nom IUPAC |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;/m0./s1 |

Clé InChI |

UYCAGRPOUWSBIQ-WCCKRBBISA-N |

SMILES |

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

SMILES isomérique |

C1CC(=O)NC1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

SMILES canonique |

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Key on ui other cas no. |

64855-91-0 |

Synonymes |

G-278 pirglutargina |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.